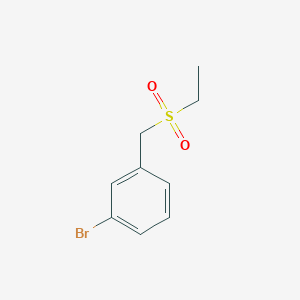
1-Methoxy-2-(thiocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(thiocyanatomethyl)benzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where a methoxy group (-OCH3) and a thiocyanatomethyl group (-CH2SCN) are substituted at the 1 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(thiocyanatomethyl)benzene typically involves the reaction of 1-methoxy-2-(bromomethyl)benzene with potassium thiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under reflux conditions. The bromomethyl group is substituted by the thiocyanate group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives, such as 1-methoxy-2-(sulfonylmethyl)benzene.
Reduction: Thiol derivatives, such as 1-methoxy-2-(thiolmethyl)benzene.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-2-(thiocyanatomethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The methoxy group can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-(methylthio)benzene: Similar structure but with a methylthio group instead of a thiocyanatomethyl group.
1-Methoxy-2-methylbenzene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Methoxy-2-(chloromethyl)benzene: Contains a chloromethyl group, which can undergo different substitution reactions compared to the thiocyanatomethyl group.
Uniqueness
1-Methoxy-2-(thiocyanatomethyl)benzene is unique due to the presence of both methoxy and thiocyanatomethyl groups, which confer distinct chemical reactivity and potential applications. The thiocyanate group, in particular, provides opportunities for further functionalization and derivatization, making this compound valuable in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C9H9NOS |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6H2,1H3 |
Clé InChI |
QIOOULAGUWBDJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)




![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)

![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)

![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)
